![molecular formula C14H16N2O B1319693 2-[3-(Dimethylamino)phenoxy]aniline CAS No. 349667-74-9](/img/structure/B1319693.png)

2-[3-(Dimethylamino)phenoxy]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

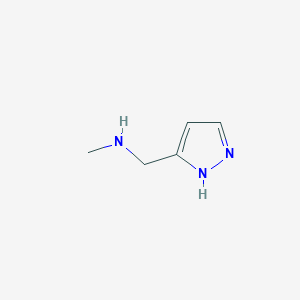

“2-[3-(Dimethylamino)phenoxy]aniline” is a chemical compound with the molecular formula C14H16N2O . It is used in biochemical research .

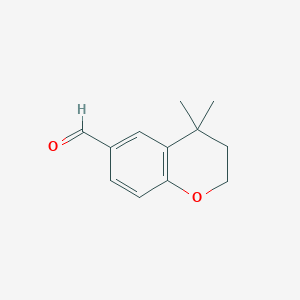

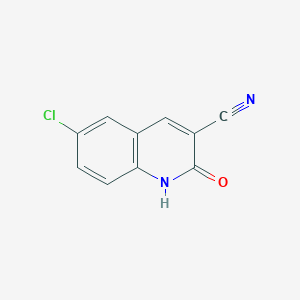

Molecular Structure Analysis

The molecular structure of “2-[3-(Dimethylamino)phenoxy]aniline” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 228.3 .Chemical Reactions Analysis

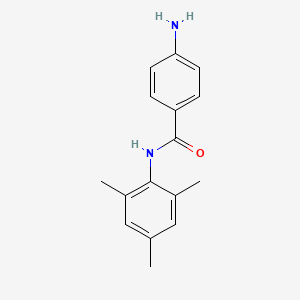

While specific chemical reactions involving “2-[3-(Dimethylamino)phenoxy]aniline” are not available, anilines are known to undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with halogens, and reactions with nitrous acid to form diazonium salts .Aplicaciones Científicas De Investigación

Organometallic Chemistry

2-[3-(Dimethylamino)phenoxy]aniline has been studied in the context of organometallic chemistry. A research paper highlights the displacement of hydroxy-, dimethylamino-, phenoxy-, and piperidino-groups by aniline from α-substituted ferrocenylmethanes, demonstrating the reactivity and potential applications in organometallic synthesis (Marr, Rockett, & Rushworth, 1971).

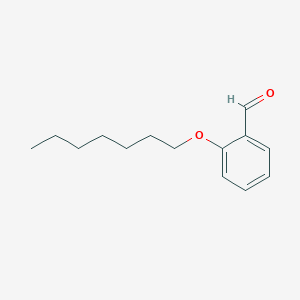

Reactions with Phenols and Aryl Halides

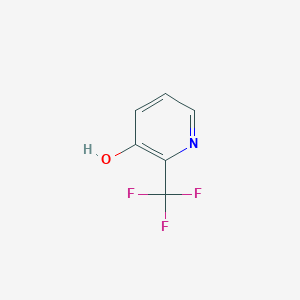

The compound has been involved in reactions with phenols and aryl halides. In a study, reactions of dimethylaminoazirine with phenols resulted in various aniline derivatives, showcasing its role in creating complex organic structures (Chandrasekhar, Heimgartner, & Schmid, 1977).

Crystallography and Molecular Structure

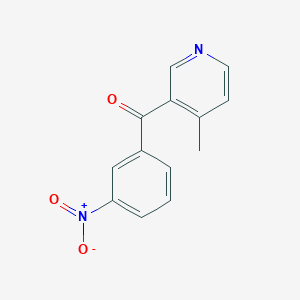

In crystallography, the structure of a chalcone derivative substituted by dimethylamino groups has been studied, indicating the molecular planarity and interactions influenced by substituents like 2-[3-(Dimethylamino)phenoxy]aniline (Liu et al., 2002).

Photodynamic Therapy

Innovative applications in photodynamic therapy (PDT) for cancer treatment have been explored. A study synthesized novel phthalonitrile derivatives bearing 2-[3-(dimethylamino)phenoxy]ethanol substituents, which showed potential for PDT due to their water solubility and photochemical properties (Çakır et al., 2013).

Catalysis in Organic Synthesis

The compound's role in catalysis has been investigated. A study showed the use of 2-[3-(Dimethylamino)phenoxy]aniline derivatives in catalytic oxidation of phenolic and aniline compounds, highlighting its potential in environmental applications and organic synthesis (Zhang et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(dimethylamino)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-16(2)11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXIVPYCNMPOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)phenoxy]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)